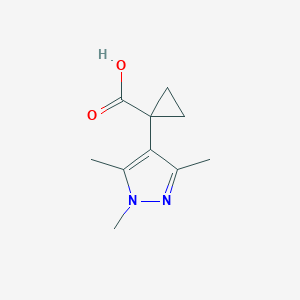![molecular formula C9H13NO2 B15318396 O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine CAS No. 863991-01-9](/img/structure/B15318396.png)
O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-methoxyphenethyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 4-methoxyphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Base Catalyzed Mitsunobu Reaction: Another method involves the use of a base-catalyzed Mitsunobu reaction, where primary and secondary O-alkyl hydroxylamines are synthesized using a supported reagent.
Industrial Production Methods: Industrial production methods for O-(4-methoxyphenethyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(4-methoxyphenethyl)hydroxylamine can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro compounds.
Reduction: The compound can also undergo reduction reactions, where the hydroxylamine group is reduced to form amines.
Substitution: Substitution reactions involving the hydroxylamine group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted hydroxylamines.
Aplicaciones Científicas De Investigación
Chemistry:
Electrophilic Aminating Agents: O-(4-methoxyphenethyl)hydroxylamine is used as an electrophilic aminating agent in organic synthesis, facilitating the formation of C-N, N-N, O-N, and S-N bonds.
Biology and Medicine:
DNA Repair Inhibition:
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-(4-methoxyphenethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can react with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-dinitrophenylhydroxylamine
Comparison:
- O-(4-methoxyphenethyl)hydroxylamine is unique due to the presence of the 4-methoxyphenethyl group, which can influence its reactivity and selectivity in chemical reactions.
- Compared to other hydroxylamines, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
863991-01-9 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
O-[2-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-11-9-4-2-8(3-5-9)6-7-12-10/h2-5H,6-7,10H2,1H3 |
Clave InChI |
JHGRHOMJYYTPDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


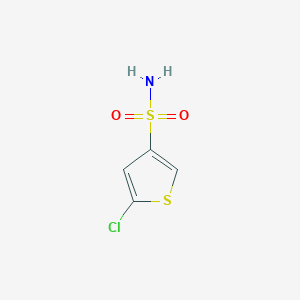


![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)

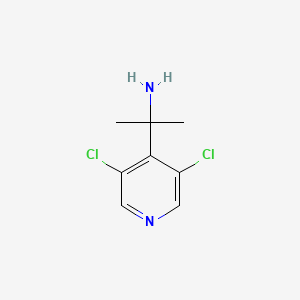
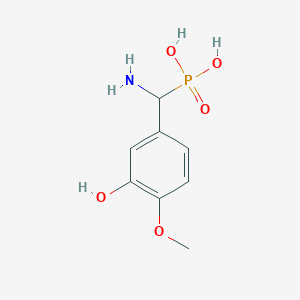
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
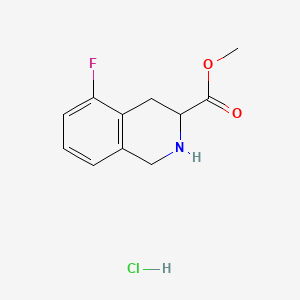
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
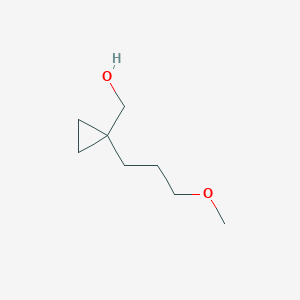
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
